
N-(2-(methylthio)phenyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(methylthio)phenyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene-based analogs have been of interest to many scientists as they are potential biologically active compounds .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. One of the significant synthetic methods to thiophene derivatives includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .Molecular Structure Analysis
The molecular structure of thiophene-based compounds is characterized by a five-membered ring containing one sulfur atom . The molecular mass of thiophene is 84.14 g/mol, and it has a density of 1.051 g/ml .Chemical Reactions Analysis
Thiophene derivatives are known for their variety of properties and applications. They play a vital role in the advancement of organic semiconductors . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
Sodium hydrogen sulfate has been utilized as a catalyst for the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides through a three-component reaction. This process demonstrates the compound's role in facilitating moderate to high yields of heterocyclic compounds, highlighting its importance in organic synthesis and potential pharmaceutical applications (Gein, Zamaraeva, & Dmitriev, 2018).
Heterocyclic Chemistry and Drug Design
The synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thione and their derivatives has been explored, using key intermediates for generating novel structures with potential medicinal properties. This underscores the compound's utility in developing new therapeutic agents, leveraging its heterocyclic framework for drug design (Fadda, Bondock, Khalil, & Tawfik, 2013).
Synthesis and Medicinal Chemistry
The compound has been a focal point in the synthesis of tetrahydropyrimidine (THPM) derivatives, emphasizing its significance in pharmaceutical applications. The presence of a thio group in these heterocyclic compounds plays a crucial role in medicinal chemistry, offering a versatile platform for developing synthetic drugs with various biological properties (Gülten, Gezer, & Gündoğan, 2019).
Advanced Glycation End-Products Research
In the broader context of organic and medicinal chemistry, compounds like N-(2-(methylthio)phenyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide contribute to the understanding of advanced glycation end-products (AGEs). These studies are crucial for exploring the implications of AGEs in diabetes and neurodegenerative diseases, although direct research on this specific compound in the context of AGEs was not identified (Nemet, Varga-Defterdarović, & Turk, 2006).
Antimicrobial Activity Research
The compound's derivatives have shown significant antimicrobial activity, indicating its potential as a scaffold for developing new antimicrobial agents. This aspect of research underlines the importance of heterocyclic compounds in addressing antibiotic resistance and designing novel therapeutic strategies (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Mecanismo De Acción
Thiophene Derivatives
The compound contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives are known to exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Suzuki–Miyaura Coupling
The compound might be synthesized using the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Direcciones Futuras
Thiophene-based analogs continue to be a topic of interest for medicinal chemists due to their potential as biologically active compounds . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Propiedades
IUPAC Name |
N-(2-methylsulfanylphenyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-24-14-7-3-2-6-13(14)19-15(21)12-9-18-17(23)20(16(12)22)10-11-5-4-8-25-11/h2-9H,10H2,1H3,(H,18,23)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAHRTHOGWXMPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethynyl-2,5,5-trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2535746.png)
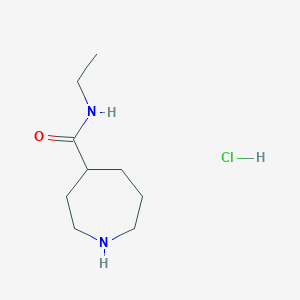
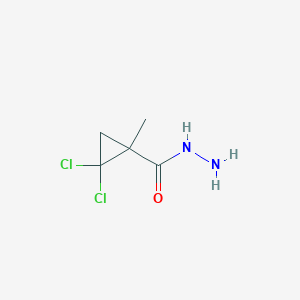
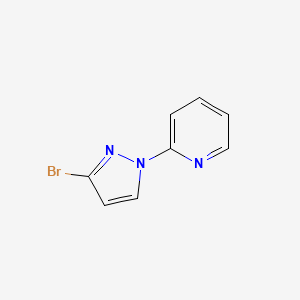
![N,N-dimethyl-4-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2535752.png)

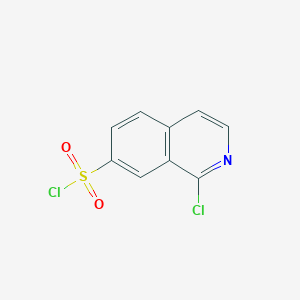
![(4-chlorophenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2535757.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2535758.png)
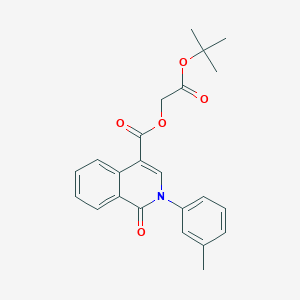
![2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2535761.png)
![3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]acrylonitrile](/img/structure/B2535762.png)
![2-Bromofuro[3,2-b]pyridine hydrochloride](/img/structure/B2535763.png)